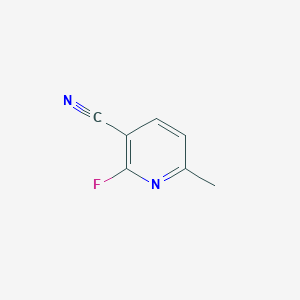![molecular formula C18H25BO3 B6230600 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246855-72-9](/img/new.no-structure.jpg)
2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C18H25BO3. This compound is of interest in organic chemistry due to its unique structure, which includes a cyclobutylidene ring and a boronate ester group. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a benzyloxy-substituted cyclobutylidene precursor with a boronic ester reagent. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzyloxy-substituted cyclobutylidene, followed by a reaction with a boronic ester in the presence of a base such as diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The cyclobutylidene ring can be reduced to form cyclobutane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学研究应用
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols in biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The cyclobutylidene ring provides structural rigidity, enhancing the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: Known for its high strain energy and use in “strain-release” transformations.
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Cyclobutylboronic acid: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Uniqueness
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutylidene ring and a boronic ester group, providing both structural rigidity and reactivity. This makes it a valuable compound in synthetic organic chemistry and various scientific research applications.
属性
CAS 编号 |
2246855-72-9 |
|---|---|
分子式 |
C18H25BO3 |
分子量 |
300.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



